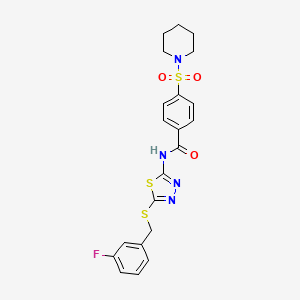

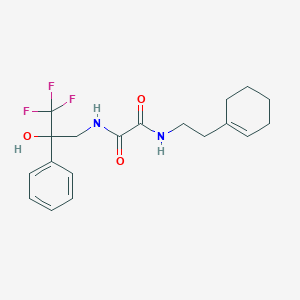

![molecular formula C14H15N5O3S2 B2528569 N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 1795408-75-1](/img/structure/B2528569.png)

N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[d]thiazole-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[d]thiazole-6-carboxamide is a chemical entity that appears to be related to a class of compounds that exhibit a range of biological activities. The presence of the imidazole ring, a common moiety in many biologically active compounds, suggests potential pharmacological properties. The sulfonamide group is often associated with enzyme inhibition, as seen in carbonic anhydrase inhibitors . The benzo[d]thiazole moiety is another pharmacophore that is frequently encountered in medicinal chemistry, with various derivatives showing different biological activities, including anticancer and anti-inflammatory effects .

Synthesis Analysis

The synthesis of related compounds often involves the formation of amide bonds and the cyclization of thioamides. For instance, the synthesis of N-substituted imidazolylbenzamides, which share structural similarities with the compound , has been described, indicating that the imidazole moiety can be a viable functional group for producing biological activity . Additionally, the synthesis of benzothiazine derivatives, which are structurally related to benzo[d]thiazole, involves interactions with aminopyridines and imidazolides, suggesting possible synthetic routes for the compound of interest . The synthesis of thiazole derivatives has also been reported, where cyclization of thioamide is a key step .

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[d]thiazole-6-carboxamide can be confirmed using techniques such as 1H-NMR spectroscopy and X-ray diffraction analysis . These techniques provide insights into the arrangement of functional groups and the overall conformation of the molecule, which are crucial for understanding the compound's potential interactions with biological targets.

Chemical Reactions Analysis

Compounds containing the imidazole ring can participate in various chemical reactions. For example, the reaction of nitroso compounds with thiols can lead to the formation of N-hydroxy-sulfonamide adducts, indicating that the imidazole ring can be involved in reactions with glutathione, which may have implications for detoxification mechanisms . The reactivity of the imidazole ring in the compound of interest could similarly lead to the formation of adducts with biological thiols.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. The presence of the sulfonamide group could confer water solubility and the potential for hydrogen bonding, which is important for interaction with enzymes . The benzo[d]thiazole core may contribute to the compound's lipophilicity, affecting its ability to cross cell membranes . The overall physicochemical properties would play a significant role in the compound's pharmacokinetics and pharmacodynamics.

Applications De Recherche Scientifique

Electrophysiological Activity

Research into N-substituted imidazolylbenzamides and benzene-sulfonamides has shown that compounds with the 1H-imidazol-1-yl moiety, similar to N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[d]thiazole-6-carboxamide, exhibit potential in cardiac electrophysiological activity. These compounds demonstrate potency comparable to known class III agents in in vitro Purkinje fiber assays, suggesting a promising avenue for the development of selective class III electrophysiological agents (Morgan et al., 1990).

Antimicrobial and Antiproliferative Agents

A series of N-ethyl-N-methylbenzenesulfonamide derivatives, including structures analogous to N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[d]thiazole-6-carboxamide, have been synthesized and shown to possess potent antimicrobial and antiproliferative activities. These compounds were evaluated against various human cell lines, highlighting their potential in treating infectious diseases and cancer (Abd El-Gilil, 2019).

Carbonic Anhydrase Inhibition

Research has also focused on the inhibition of carbonic anhydrase isoforms by benzo[d]thiazole-5- and 6-sulfonamides, indicating significant potential for these compounds in treating conditions like glaucoma. This research suggests that minor modifications to the molecular structure can dramatically affect their activity, providing a path for the development of new therapeutic agents (Abdoli et al., 2017).

Antibacterial Activity

The synthesis of new heterocyclic compounds containing a sulfonamido moiety, similar to the compound , has been explored for their antibacterial properties. This research aims to develop compounds with high antibacterial activities, potentially offering new treatments for bacterial infections (Azab et al., 2013).

Sulfonamide Synthesis and Applications

The synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions, involving compounds akin to N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[d]thiazole-6-carboxamide, has been documented. These novel cyclic sulfonamides exhibit potential as histamine H3 receptor antagonists, indicating their utility in developing treatments for various physiological disorders (Greig et al., 2001).

Propriétés

IUPAC Name |

N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O3S2/c1-19-7-13(16-8-19)24(21,22)18-5-4-15-14(20)10-2-3-11-12(6-10)23-9-17-11/h2-3,6-9,18H,4-5H2,1H3,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRIIKXGBJAESBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)C2=CC3=C(C=C2)N=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[d]thiazole-6-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

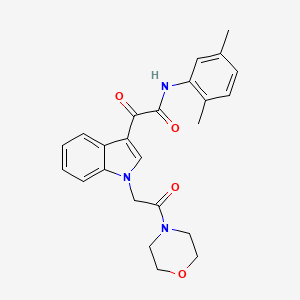

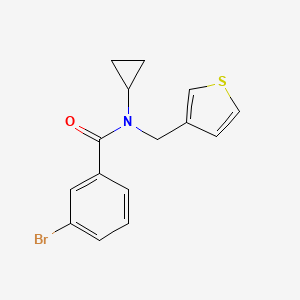

![1-(3-Chlorophenyl)-4-{[2-methyl-5-(4-methyl-1,3-thiazol-2-yl)-3-thienyl]sulfonyl}piperazine](/img/structure/B2528486.png)

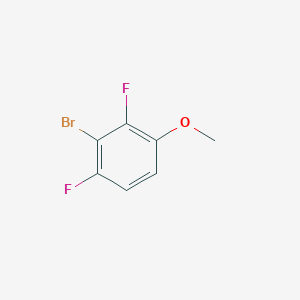

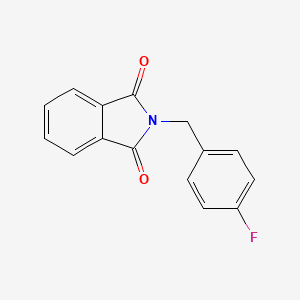

![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine](/img/structure/B2528492.png)

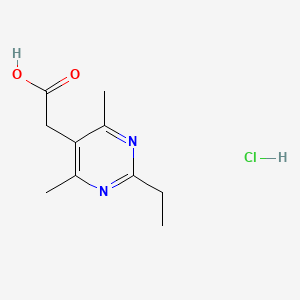

![N-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzamide oxalate](/img/structure/B2528498.png)

![8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2528499.png)

![(4-Fluorophenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2528500.png)

![5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2528502.png)

![5-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2528503.png)